molecular formula C10H7F2NO B1331469 6,8-Difluoro-2-methylquinolin-4-ol CAS No. 219689-64-2

6,8-Difluoro-2-methylquinolin-4-ol

Cat. No.: B1331469
CAS No.: 219689-64-2
M. Wt: 195.16 g/mol
InChI Key: GFYSQYURFCGHAG-UHFFFAOYSA-N
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Description

6,8-Difluoro-2-methylquinolin-4-ol is a chemical compound with the molecular formula C₁₀H₇F₂NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of fluorine atoms in the structure enhances its chemical properties, making it a compound of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-2-methylquinolin-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylquinoline with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-2-methylquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in different applications .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
6,8-Difluoro-2-methylquinolin-4-ol serves as a versatile building block in organic synthesis, particularly for creating complex fluorinated compounds and heterocycles. Its unique fluorinated structure enhances reactivity, making it valuable for developing new materials and chemical products.

Advanced Materials Development
The compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The incorporation of fluorine atoms can improve the electronic properties of materials, leading to enhanced performance in electronic applications.

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating potent activity against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae.

Minimum Inhibitory Concentration (MIC) Values:

PathogenMIC (µM)
Pseudomonas aeruginosa12.23
Klebsiella pneumoniae6.68
Staphylococcus aureus62.5

These values suggest that this compound outperforms some conventional antibiotics, positioning it as a candidate for further development in antimicrobial therapies .

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Studies show that it interacts with specific molecular targets within cancer cells, potentially disrupting critical cellular processes such as proliferation and apoptosis. The halogen substituents enhance the compound's binding affinity to proteins involved in these pathways, making it a promising candidate for cancer drug development.

Medicinal Chemistry

Drug Discovery and Development
In medicinal chemistry, this compound is explored for its potential use in drug discovery. Its unique structure allows it to inhibit bacterial DNA gyrase, indicating its potential as an antibacterial agent. The compound's ability to modulate various biological pathways makes it a valuable tool in designing novel therapeutic agents.

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated that the compound exhibited lower MIC values compared to standard antibiotics like isoniazid and pyrazinamide, highlighting its potential as an alternative treatment option .
  • Anticancer Activity Investigation
    Another study focused on the anticancer properties of the compound by assessing its effects on various cancer cell lines. The results demonstrated that treatment with this compound resulted in significant inhibition of cell growth and induced apoptosis in cancer cells, suggesting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 6,8-Difluoro-2-methylquinolin-4-ol involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methylquinolin-4-ol
  • 8-Fluoro-2-methylquinolin-4-ol
  • 6,8-Difluoro-3-iodo-2-methylquinolin-4-ol

Uniqueness

6,8-Difluoro-2-methylquinolin-4-ol is unique due to the presence of two fluorine atoms at specific positions on the quinoline ring. This structural feature imparts distinct chemical and biological properties, making it more reactive and potentially more effective in various applications compared to its analogs .

Biological Activity

6,8-Difluoro-2-methylquinolin-4-ol is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F2N1O1C_{10}H_8F_2N_1O_1 with a molecular weight of 191.18 g/mol. The compound features two fluorine atoms at the 6th and 8th positions and a hydroxyl group at the 4th position on the quinoline ring, which is crucial for its biological activity.

Biological Activity Overview

Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. The compound has demonstrated effectiveness in inhibiting bacterial growth by targeting essential enzymes involved in DNA replication and transcription.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL
Klebsiella pneumoniae16 μg/mL

Mechanism of Action
The proposed mechanism of action for this compound involves the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication. By disrupting this process, the compound effectively halts bacterial proliferation. Additionally, it may also interfere with protein synthesis pathways within microbial cells.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study: Anticancer Efficacy

In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability:

Concentration (μM)Cell Viability (%)IC50 (μM)
580
1060
2030
4010~15

The results suggest that the compound effectively reduces cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available quinoline derivatives. Common methods include:

  • Fluorination : Introduction of fluorine atoms at the desired positions using selective fluorinating agents.
  • Hydroxylation : Conversion of suitable precursors to introduce the hydroxyl group at the fourth position.
  • Methylation : Methylation at the second position to achieve the final structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,8-Difluoro-2-methylquinolin-4-ol, and how can intermediates be characterized?

Methodological Answer: The synthesis of fluorinated quinolines typically involves cyclization of substituted anilines with fluorinated β-ketoesters or via halogenation of preformed quinoline scaffolds. For example:

  • Stepwise Fluorination : Start with 2-methylquinolin-4-ol and introduce fluorine at positions 6 and 8 using selective fluorinating agents (e.g., DAST or XeF₂) under controlled conditions .
  • Intermediate Characterization : Use 1H^1H/19F^{19}F-NMR to confirm regioselectivity of fluorination. HRMS and elemental analysis validate molecular composition (e.g., discrepancies >±0.4% in C/H content indicate impurities) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate intermediates .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) to assess purity (>95% required for pharmacological studies) .
  • Spectroscopic Validation :
    • 1H^1H-NMR: Absence of extraneous peaks (e.g., δ 6.8–8.2 ppm for aromatic protons).
    • 19F^{19}F-NMR: Two distinct signals for C6-F and C8-F (chemical shifts vary by electronic environment).
    • IR Spectroscopy: Confirm hydroxyl (O-H stretch ~3200 cm1^{-1}) and quinoline ring vibrations .

Q. What safety protocols are critical when handling fluorinated quinolines?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents (e.g., POCl₃ in phosphorylation steps) .
  • Waste Management : Segregate halogenated waste in labeled containers for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps and identify electrophilic centers (e.g., C4-OH as a site for phosphorylation).
  • Transition State Analysis : Simulate reaction pathways (e.g., SNAr at C6/C8) with fluorinated leaving groups. Compare activation energies to prioritize synthetic routes .
  • Validation : Correlate computational results with experimental kinetics (e.g., monitoring reaction progress via 19F^{19}F-NMR) .

Q. How should researchers resolve contradictions in spectroscopic data for fluorinated quinoline derivatives?

Methodological Answer:

  • Case Example : If 1H^1H-NMR shows unexpected splitting patterns:
    • Step 1 : Verify solvent/deuteriation effects (e.g., DMSO-d₆ may cause peak broadening).
    • Step 2 : Perform NOESY or COSY to confirm spatial coupling between protons.
    • Step 3 : Cross-check with HRMS to rule out isotopic interference or dimer formation .
  • Statistical Analysis : Use principal component analysis (PCA) on multiple batches to identify outliers caused by synthetic variability .

Q. What strategies enhance regioselective fluorination in quinoline systems?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc at C4-OH) to steer fluorination to C6/C7.
  • Metal Catalysis : Use Pd/Cu-mediated C-H activation for late-stage fluorination (e.g., Selectfluor® as F⁺ source) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve electrophilic fluorination yields by stabilizing transition states .

Q. Critical Research Challenges

  • Fluorine Lability : Fluorine substituents may detach under strongly acidic/basic conditions. Monitor via 19F^{19}F-NMR during reaction optimization .
  • Stereoelectronic Effects : Electron-withdrawing fluorine atoms alter quinoline’s π-electron density, complicating subsequent functionalization .

Properties

IUPAC Name

6,8-difluoro-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYSQYURFCGHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300461
Record name 6,8-difluoro-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219689-64-2
Record name 6,8-difluoro-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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